

Isobutyl cyanoacetate reactivity and functional groups

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Compound of Interest

Compound Name: *Isobutyl cyanoacetate*

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An In-depth Technical Guide to the Reactivity and Functional Groups of **Isobutyl Cyanoacetate**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobutyl cyanoacetate (C₇H₁₁NO₂) is a versatile organic compound characterized by the presence of three key functional groups: an isobutyl ester, a nitrile, and an active methylene group. This unique combination of functionalities makes it a valuable building block in organic synthesis, particularly for the construction of complex molecules and heterocyclic systems relevant to medicinal chemistry and drug development. This guide provides a comprehensive overview of the physicochemical properties, functional group reactivity, and synthetic applications of **isobutyl cyanoacetate**, supplemented with detailed experimental protocols and reaction mechanisms.

Physicochemical and Spectral Properties

Isobutyl cyanoacetate is a clear, colorless liquid at room temperature.^[1] Its physical and chemical properties are summarized in the table below.

Table 1: Physicochemical Properties of **Isobutyl Cyanoacetate**

Property	Value	Reference
Molecular Formula	C₇H₁₁NO₂	[1]
Molecular Weight	141.17 g/mol	[1]
Appearance	Clear colourless liquid	[1]
Boiling Point	112 °C (at 16 mmHg)	[1]
Density	0.99 g/cm ³	[1]
Refractive Index	1.4212 - 1.4232	[1]
Water Solubility	Immiscible	[1]

| CAS Number | 13361-31-4 |[\[1\]](#) |

Spectroscopic Characterization

The structure of **isobutyl cyanoacetate** can be confirmed using various spectroscopic methods. The expected spectral features are outlined below.

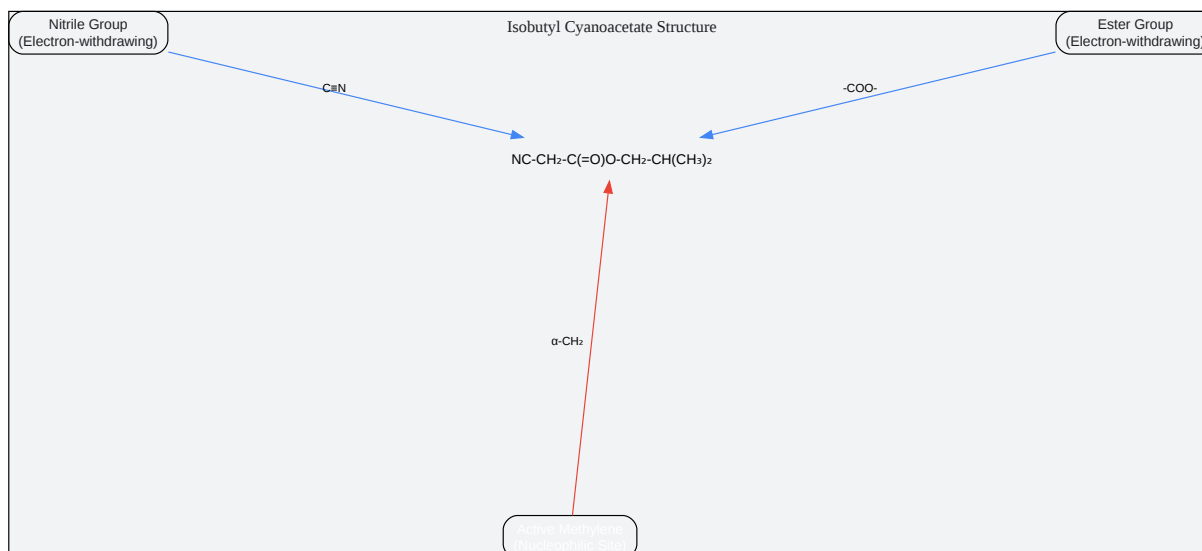
Table 2: Predicted Spectroscopic Data for **Isobutyl Cyanoacetate**

Technique	Functional Group	Expected Chemical Shift / Wavenumber
FTIR	$\text{C}\equiv\text{N}$ (Nitrile)	$\sim 2250\text{ cm}^{-1}$
	$\text{C}=\text{O}$ (Ester)	$\sim 1740\text{-}1750\text{ cm}^{-1}$
	$\text{C}-\text{O}$ (Ester)	$\sim 1250\text{-}1000\text{ cm}^{-1}$
^1H NMR	$-\text{CH}_2\text{-CN}$ (Methylene)	$\sim 3.5\text{ ppm}$ (singlet)
	$-\text{O}-\text{CH}_2-$ (Ester)	$\sim 3.9\text{ ppm}$ (doublet)
	$-\text{CH}(\text{CH}_3)_2$ (Isobutyl)	$\sim 2.0\text{ ppm}$ (multiplet)
	$-(\text{CH}_3)_2$ (Isobutyl)	$\sim 0.9\text{ ppm}$ (doublet)
^{13}C NMR	$\text{C}=\text{O}$ (Ester)	$\sim 165\text{ ppm}$
	$\text{C}\equiv\text{N}$ (Nitrile)	$\sim 115\text{ ppm}$
	$-\text{O}-\text{CH}_2-$ (Ester)	$\sim 72\text{ ppm}$
	$-\text{CH}_2\text{-CN}$ (Methylene)	$\sim 25\text{ ppm}$
	$-\text{CH}(\text{CH}_3)_2$ (Isobutyl)	$\sim 27\text{ ppm}$

| | $-(\text{CH}_3)_2$ (Isobutyl) | $\sim 19\text{ ppm}$ |

Core Functional Groups and Reactivity

The synthetic utility of **isobutyl cyanoacetate** is derived from the distinct reactivity of its three functional groups. The interplay between the electron-withdrawing nitrile and ester groups renders the central methylene protons acidic, making this position the primary site of reactivity.



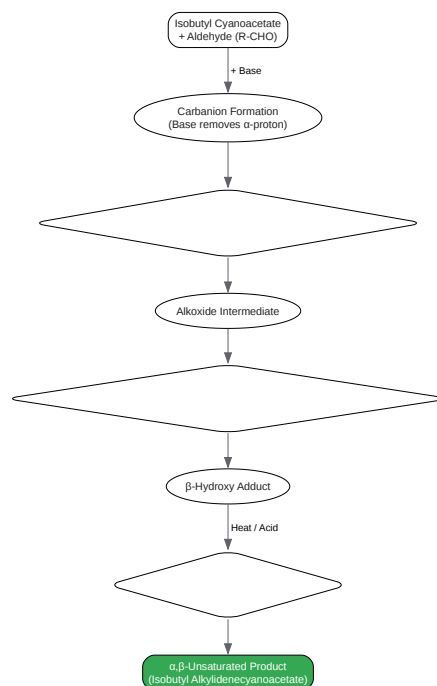
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Caption: Key functional groups of **isobutyl cyanoacetate**.

The Active Methylene Group: A Versatile Nucleophile

The protons on the carbon atom situated between the nitrile and carbonyl groups (the α -carbon) are significantly acidic ($pK_a \approx 11$ in DMSO for ethyl cyanoacetate) due to the resonance stabilization of the resulting carbanion. This allows for easy deprotonation by mild bases to form a potent nucleophile, which is central to its most important reactions.

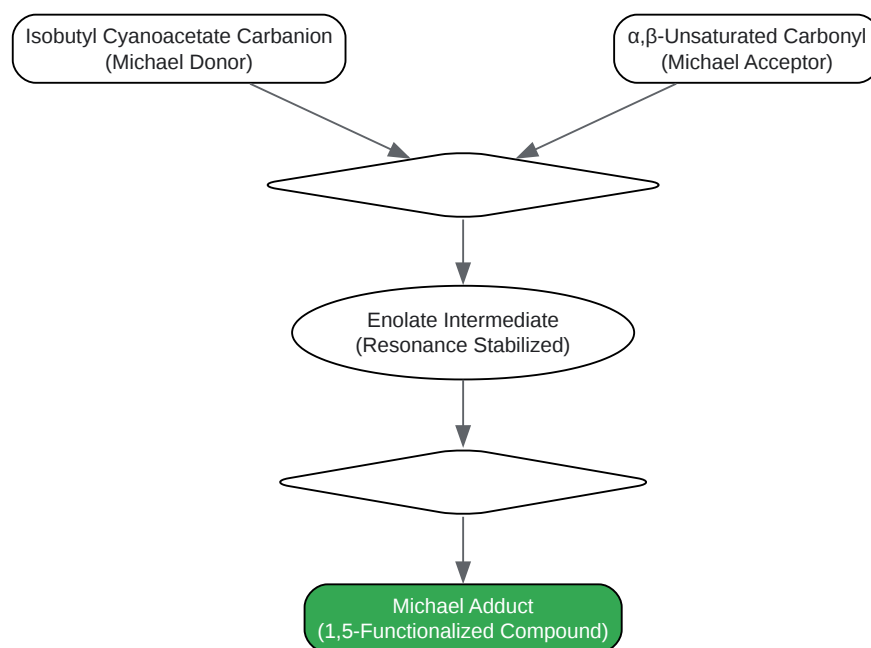
This reaction involves the base-catalyzed condensation of the active methylene group with an aldehyde or ketone, followed by dehydration to yield an electron-deficient alkene.^{[2][3]} The products are valuable intermediates for synthesizing pharmaceuticals and other fine chemicals.^[4] Yields for this reaction are typically high.^[4]



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Caption: General mechanism of the Knoevenagel condensation.

The carbanion derived from **isobutyl cyanoacetate** can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds (Michael acceptors) in a conjugate fashion (1,4-addition).[5] [6] This reaction is a powerful method for forming carbon-carbon bonds and constructing 1,5-dicarbonyl or related structures.[7] High yields have been reported for Michael additions involving chalcones.[8]



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Caption: Logical workflow of the Michael addition reaction.

The nucleophilic α -carbon can be readily alkylated or acylated using alkyl halides or acyl halides, respectively. This reaction provides a straightforward route to α -substituted cyanoacetates, which are precursors to substituted carboxylic acids and ketones.[5][9]

Reactivity of the Nitrile and Ester Groups

While the active methylene group dominates the reactivity, the nitrile and ester functionalities can also be transformed under appropriate conditions.

- Hydrolysis: Both the ester and nitrile groups can be hydrolyzed under acidic or basic conditions.[10] Ester hydrolysis yields cyanoacetic acid, while complete hydrolysis of both groups followed by heating typically leads to decarboxylation, affording a substituted carboxylic acid. This is a key step in the cyanoacetic ester synthesis pathway.[9]

- Reduction: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
- Decarboxylation: Substituted cyanoacetic esters can undergo decarboxylation, often under thermal conditions in the presence of salts like LiCl in wet DMSO (Krapcho decarboxylation), to yield a substituted nitrile.[\[9\]](#)

Quantitative Data Summary

The yield of reactions involving **isobutyl cyanoacetate** is generally high, though it depends on the specific substrates, catalysts, and conditions employed.

Table 3: Representative Reaction Yields

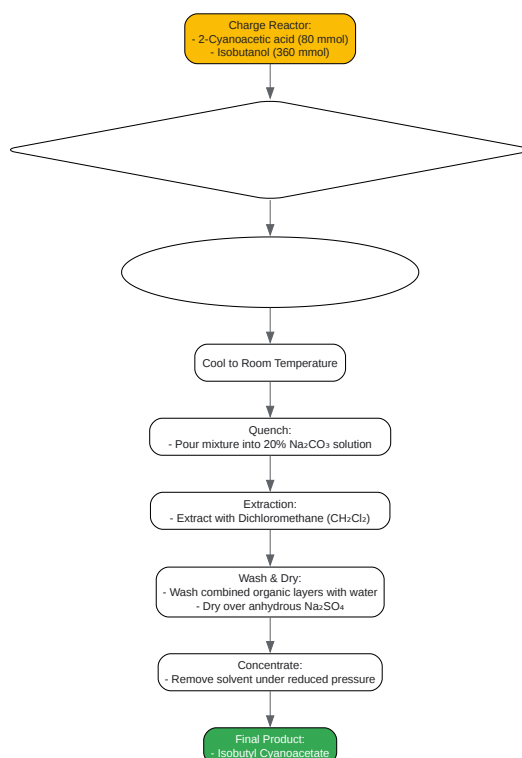
Reaction Type	Substrates	Catalyst / Conditions	Yield (%)	Reference
Esterification	2-Cyanoacetic acid, Isobutanol	H ₂ SO ₄ , 80-85°C	60-70	[11]
Knoevenagel	Benzaldehyde, Ethyl Cyanoacetate*	Cu—Mg—Al LDH, 80°C	95	[4]
Michael Addition	Chalcone, n-Butylamine*	Surfactant, H ₂ O, RT	98	[8]
Alkylation	Anisole, Benzyl Bromide*	ZIF-8 Catalyst	>99 (Conversion)	[5] [12]

Note: Data for structurally similar reactants (ethyl cyanoacetate, other Michael donors/acceptors, and Friedel-Crafts alkylation) are provided as representative examples of the reaction class.

Experimental Protocols

Synthesis of Isobutyl Cyanoacetate via Fischer Esterification

This protocol describes the synthesis of the title compound from cyanoacetic acid and isobutyl alcohol.^[11]



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Caption: Experimental workflow for the synthesis of **isobutyl cyanoacetate**.

Methodology:

- Charging the Reactor: To a 1-liter, four-necked flask equipped with a mechanical stirrer, addition funnel, and reflux condenser, add 2-cyanoacetic acid (80 mmol) and isobutanol (360 mmol).^[11]

- Catalyst Addition: Charge the addition funnel with concentrated sulfuric acid (98%, 94 mmol) and add it dropwise to the reaction mixture at room temperature.[\[11\]](#)
- Reaction: Heat the reaction mixture to maintain a temperature between 80-85°C for 16–18 hours.[\[11\]](#)
- Work-up: Allow the mixture to cool to room temperature and then pour it into a 20% aqueous sodium carbonate solution to neutralize the acid.[\[11\]](#)
- Extraction: Extract the aqueous mixture with dichloromethane. Combine the organic layers.[\[11\]](#)
- Purification: Wash the combined organic layer with water, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product. The reported yield is in the 60-70% range.[\[11\]](#)

General Protocol for Knoevenagel Condensation with Benzaldehyde

This protocol is a representative procedure adapted from known methods for cyanoacetate esters.[\[2\]](#)

Methodology:

- Setup: In a round-bottom flask, dissolve benzaldehyde (1 equivalent) and **isobutyl cyanoacetate** (1 equivalent) in ethanol.
- Catalysis: Add a catalytic amount of a weak base, such as piperidine or L-proline, to the solution.
- Reaction: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC). The reaction is often complete within a few hours.
- Isolation: Upon completion, the product often precipitates from the solution. It can be isolated by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified by extraction or recrystallization. Excellent yields are typically obtained.[\[4\]](#)

Conclusion

Isobutyl cyanoacetate is a highly adaptable and reactive intermediate for organic synthesis. The acidity of its α -methylene protons enables a wide range of C-C bond-forming reactions, including the Knoevenagel condensation and Michael addition, which are fundamental transformations in the synthesis of complex organic molecules. Its utility, combined with the potential for subsequent modifications of the ester and nitrile groups, solidifies its role as a key building block for professionals in chemical research and drug development.

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